MCPB-sodium

Beschreibung

Contextualization within Herbicidal Chemistry

MCPB-sodium is classified within the aryloxyalkanoic acid group of herbicides, a subset of the broader phenoxy herbicide family. ontosight.aiherts.ac.uk This family includes some of the most well-known and historically significant herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA). cambridge.orgchemcess.com Phenoxy herbicides are synthetic analogues of natural plant growth hormones, specifically auxins. cambridge.orgencyclopedia.pub Their mechanism of action involves inducing abnormal growth in susceptible plants, leading to their demise. echemi.com A key characteristic of this class of herbicides is their selectivity; they are highly effective against broad-leaved weeds while generally causing less harm to grass crops and certain legumes. cymitquimica.comcambridge.org This selectivity has made them invaluable tools in modern agriculture for managing weed competition in cereal grains, pastures, and turf. cambridge.orgchemcess.com

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

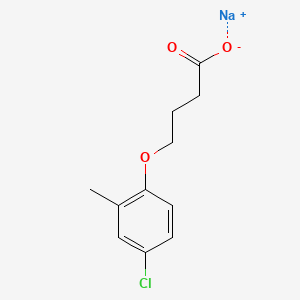

| Chemical Formula | C₁₁H₁₂ClNaO₃ | herts.ac.uk |

| Molecular Mass | 250.65 g/mol | herts.ac.uk |

| Appearance | Solid | cymitquimica.com |

| Mode of Action | Synthetic auxin, systemic | herts.ac.uk |

| CAS Number | 6062-26-6 | cymitquimica.comherts.ac.uk |

Historical Trajectories and Evolution of Research Perspectives on Phenoxy Herbicides

The advent of phenoxy herbicides represents a pivotal moment in the history of agricultural science. The discovery of compounds like 2,4-D and MCPA occurred in the early 1940s, born out of research into synthetic plant hormones. cambridge.orgawsjournal.org This research was conducted concurrently and independently by teams in the United Kingdom and the United States during World War II, with the findings initially kept confidential. researchgate.net

Following the war, the introduction and widespread adoption of phenoxy herbicides revolutionized weed management. researchgate.net They offered, for the first time, an inexpensive and effective method for selectively controlling broadleaf weeds in major crops like wheat, corn, and barley, significantly boosting yields and reducing production costs. cambridge.orgresearchgate.net The initial research focus was primarily on the efficacy and application of these new chemical tools.

Over the decades, research perspectives have evolved and broadened considerably. While their agricultural benefits remain central, scientific inquiry has expanded to include the environmental behavior and metabolic pathways of phenoxy herbicides. For instance, studies have investigated the degradation of these compounds in soil and their potential effects on soil microorganisms. scispace.com The development of more advanced analytical techniques has allowed for more precise measurements and a deeper understanding of their chemical and physical properties. encyclopedia.pub Research continues to refine the use of established phenoxy herbicides and to develop new compounds with improved characteristics. wikipedia.org This evolution reflects a maturation of the field, moving from a primary focus on herbicidal efficacy to a more holistic understanding of these compounds within an ecological and agricultural context.

Table 2: Timeline of Key Developments in Phenoxy Herbicide Research

| Time Period | Key Development | Reference |

|---|---|---|

| Early 1940s | Independent discovery of the herbicidal properties of phenoxyacetic acids (2,4-D, MCPA) in the US and UK. | cambridge.orgresearchgate.net |

| 1945 | First publication on the synthesis of MCPA. | mt.gov |

| Post-1945 | Rapid commercialization and widespread adoption of phenoxy herbicides in agriculture, transforming weed control practices. | chemcess.comresearchgate.net |

| Late 1970s | Swedish studies initiate research into potential long-term effects of occupational exposure to phenoxy herbicides. | nih.gov |

| 1980s - Present | Continued research into the environmental fate, toxicology, and development of new phenoxy herbicide formulations and analogues. | scispace.comwikipedia.org |

Eigenschaften

CAS-Nummer |

6062-26-6 |

|---|---|

Molekularformel |

C11H13ClNaO3 |

Molekulargewicht |

251.66 g/mol |

IUPAC-Name |

sodium;4-(4-chloro-2-methylphenoxy)butanoate |

InChI |

InChI=1S/C11H13ClO3.Na/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14;/h4-5,7H,2-3,6H2,1H3,(H,13,14); |

InChI-Schlüssel |

RWTBDNHSNPNFBH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)[O-].[Na+] |

Kanonische SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)O.[Na] |

Andere CAS-Nummern |

6062-26-6 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

94-81-5 (Parent) |

Synonyme |

2-methyl-4-chlorophenoxy gamma-butyric acid 2-methyl-4-chlorophenoxy gamma-butyric acid, sodium salt 4-(4-chloro-2-methylphenoxy)butyric acid MCPB MCPB-sodium Tropotox |

Herkunft des Produkts |

United States |

Biochemical and Physiological Mechanisms of Action of Mcpb-sodium

Systemic Activity and Translocation Dynamics in Plant Systems

As a systemic herbicide, MCPB-sodium is absorbed by plants and moved to various tissues, where it exerts its effects. herts.ac.uk This mobility is crucial to its effectiveness in controlling a range of broadleaf weeds.

Foliar and Root Absorption Pathways in Target Flora

This compound can be taken up by plants through both their leaves and roots. herts.ac.uknih.gov Foliar absorption is a primary route of entry, particularly for post-emergence applications. nih.gov The sodium salt formulation of MCPB enhances its solubility in water, which can facilitate its uptake through the leaf cuticle. cymitquimica.com Root absorption is also a significant pathway, especially for soil-applied treatments. slideshare.net The polar nature of the sodium salt form allows for more ready absorption by plant roots compared to less polar forms like esters. slideshare.net

Intravascular Transport and Distribution within Plant Tissues

Once absorbed, this compound is transported throughout the plant via its vascular systems. herts.ac.uk The primary pathway for movement is the symplastic system, which includes the phloem. slideshare.net This allows the herbicide to be translocated along with the flow of sugars from the leaves (source) to areas of active growth (sinks), such as the growing points of shoots and roots. slideshare.net This accumulation at meristematic tissues is a key aspect of its mode of action. fao.org While predominantly moving in the phloem, some translocation can also occur in the xylem, the plant's water-conducting tissue. slideshare.net In susceptible plants, MCPB is converted to MCPA (2-methyl-4-chlorophenoxyacetic acid), which is the primary phytotoxic compound. researchgate.net

Auxin Mimicry and Phytohormonal Disruption Induced by this compound

The herbicidal activity of this compound stems from its ability to mimic the natural plant hormone auxin. herts.ac.ukcymitquimica.com This disruption of the plant's hormonal balance leads to uncontrolled and abnormal growth, ultimately causing the plant's demise. nih.gov

Interaction with Endogenous Plant Growth Regulatory Systems

This compound, once converted to MCPA in susceptible plants, acts as a synthetic auxin. researchgate.netnih.gov Natural auxins, like indole-3-acetic acid (IAA), are essential for various growth and developmental processes. nih.gov Synthetic auxins like MCPA are more stable and persistent in the plant than natural auxins. nih.gov They bind to auxin receptors, specifically F-box proteins such as TIR1 (Transport Inhibitor Response 1), which are components of the SCF-TIR1 ubiquitin ligase complex. nih.govfrontiersin.org This binding event triggers the degradation of Aux/IAA repressor proteins, which normally control the expression of auxin-responsive genes. nih.gov The removal of these repressors leads to the continuous activation of auxin response factors (ARFs), resulting in the overexpression of genes involved in various growth processes. nih.gov

Induction of Aberrant Growth Phenotypes and Developmental Abnormalities

The overstimulation of auxin-responsive genes by this compound (via MCPA) leads to a cascade of detrimental effects on plant growth and development. ucanr.edu One of the primary actions is an increase in cell wall plasticity, leading to uncontrolled cell division and enlargement, particularly in the vascular tissues. slideshare.net This can physically disrupt the translocation of nutrients and water. slideshare.net

The hormonal imbalance also triggers the overproduction of other plant hormones, such as ethylene and abscisic acid (ABA). nih.govresearchgate.net Increased ethylene levels are responsible for symptoms like leaf epinasty (downward bending of leaves) and stem twisting. nih.govucanr.edu The overproduction of ABA is a significant factor in growth inhibition and the induction of senescence. nih.govresearchgate.net

Common visual symptoms of this compound phytotoxicity include:

Twisting and curling of stems and leaves. ucanr.edu

Leaf cupping and distortion. ucanr.edu

Stunted growth. ucanr.edu

Formation of calluses on stems. weedsmart.org.au

General chlorosis (yellowing) at high concentrations. ucanr.edu

Table 1: Summary of Research Findings on this compound's Mechanisms of Action

| Mechanism Category | Specific Finding | Observed Effect in Plants | References |

| Absorption & Translocation | Absorbed by both leaves and roots. | Systemic action throughout the plant. | herts.ac.uk, nih.gov |

| Primarily translocated via the phloem (symplastic pathway). | Accumulates in growing points of shoots and roots. | slideshare.net | |

| Converted to MCPA in susceptible plants. | MCPA is the active phytotoxic compound. | researchgate.net | |

| Auxin Mimicry | Acts as a synthetic auxin, mimicking natural IAA. | Disrupts normal hormonal balance. | cymitquimica.com, nih.gov |

| Binds to TIR1/AFB auxin receptors. | Initiates a signaling cascade leading to gene overexpression. | nih.gov, frontiersin.org | |

| Phytohormonal Disruption | Induces uncontrolled cell division and enlargement. | Causes tissue damage and disrupts nutrient transport. | slideshare.net |

| Stimulates overproduction of ethylene. | Leads to leaf epinasty and stem twisting. | nih.gov, ucanr.edu | |

| Triggers excessive production of abscisic acid (ABA). | Contributes to growth inhibition and senescence. | nih.gov, researchgate.net |

Molecular and Cellular Interference by this compound

At the molecular and cellular level, the disruption caused by this compound is profound. The primary mechanism involves the alteration of nucleic acid metabolism and protein synthesis, which are fundamental to cell growth and division. slideshare.netucanr.edu The uncontrolled activation of auxin-responsive genes leads to a chaotic state within the cell, where resources are misallocated, and normal cellular functions are compromised. This ultimately results in the visible symptoms of abnormal growth and the eventual death of the susceptible plant. nih.gov

Impact on Protein Synthesis Pathways in Susceptible Plants

This compound, primarily through its active metabolite MCPA, profoundly disrupts the normal synthesis of proteins in susceptible plant species. nih.gov As a synthetic auxin, it interferes with the plant's natural hormonal balance, which is crucial for regulated growth and development. nih.govalberta.ca This interference triggers a cascade of abnormal biochemical events, including the uncontrolled synthesis of RNA and proteins. massey.ac.nz The plant enters a state of massive, unregulated proliferation of growth, which its vascular system cannot sustain. massey.ac.nz This disruption of protein synthesis is a key component of the herbicidal action, leading to disorganized cell growth in newly forming tissues like stems and leaves. alberta.ca

The mechanism involves acting at multiple sites within the plant to disrupt the hormonal signals that control protein production. nih.gov This leads to a variety of growth abnormalities as the plant's cells receive incorrect instructions for development. epa.gov Ultimately, the plant's resources are exhausted by this uncontrolled synthesis and growth, contributing to its death. alberta.camassey.ac.nz

Regulation of Cell Elongation and Cell Division Processes

The active form of this compound significantly interferes with the normal processes of cell elongation and cell division. alberta.caagronomyjournals.com As a synthetic auxin, it mimics the plant's natural growth hormones, but at concentrations that lead to deregulation. gov.ab.ca This results in the inhibition of cell elongation, particularly in the roots, and uncontrolled cell division in other parts of the plant. alberta.caresearchgate.net

Pro-herbicide Activation and Metabolic Conversion in Plants

This compound itself is not phytotoxic. massey.ac.nz Its herbicidal properties are activated within the plant through metabolic processes. This conversion is central to its mode of action and its selectivity.

Beta-Oxidation Pathway of MCPB to Active Metabolites (e.g., MCPA)

In susceptible plants, MCPB undergoes a process called beta-oxidation. agropages.comfao.org This biochemical pathway shortens the butyric acid side chain of the MCPB molecule, converting it into the highly active herbicide, MCPA (2-methyl-4-chlorophenoxyacetic acid). massey.ac.nzepa.gov This conversion happens within the plant's cells and is a critical step for the herbicidal effect to occur. epa.govpublications.gc.ca

Metabolism studies in various plants and animals have confirmed this conversion. For example, when MCPB was fed to dairy cows, MCPA was identified as a metabolite. nih.gov Similarly, in laboratory studies with peas, MCPB was shown to convert to MCPA via the beta-oxidation of its side chain. fao.orgpublications.gc.ca The resulting MCPA is then further metabolized through oxidation and the formation of conjugates. agropages.compublications.gc.ca

Table 1: Metabolic Conversion of MCPB in Plants

| Initial Compound | Metabolic Process | Active Metabolite | Subsequent Metabolites |

| MCPB | Beta-Oxidation | MCPA | Hydroxymethyl compounds, glucose conjugates, 4-chloro-2-methylphenol |

This table summarizes the metabolic pathway of MCPB within susceptible plants, leading to the formation of the active herbicide MCPA and its subsequent degradation products. agropages.comfao.orgpublications.gc.ca

Differential Metabolic Capabilities and Selectivity in Plant Species

The selectivity of MCPB as a herbicide is a direct result of the differing metabolic capabilities among plant species. publications.gc.ca Many broadleaf weeds (dicotyledonous plants) possess the necessary enzyme systems to efficiently carry out the beta-oxidation that converts MCPB to the phytotoxic MCPA. publications.gc.ca Consequently, these susceptible weeds are controlled by the herbicide.

In contrast, many crop plants, particularly monocotyledonous species like cereals, lack or have a very limited capacity for this beta-oxidation process. publications.gc.ca Therefore, the pro-herbicide is not activated to a significant degree, and the crop remains largely unaffected. This differential metabolism is the basis for MCPB's use in selectively controlling broadleaf weeds in crops like peas and cereals. publications.gc.ca For instance, in metabolism studies on peas, a susceptible dicot, MCPB was found to be converted to MCPA. fao.orgpublications.gc.ca This selectivity ensures that the herbicide targets the weeds while leaving the desired crop unharmed.

Table 2: Differential Metabolism of MCPB and Plant Selectivity

| Plant Type | Metabolic Capability | Outcome | Example Species |

| Susceptible (Dicotyledonous) | Possesses enzymes for beta-oxidation of MCPB to MCPA. | Plant is controlled/killed. | Peas, Cleavers (Galium aparine), Common Beans |

| Tolerant (Monocotyledonous) | Lacks or has limited enzymes for beta-oxidation. | Plant is not significantly affected. | Cereals |

This table illustrates the basis for MCPB's selectivity, which depends on the plant's ability to metabolize it into its active form, MCPA. publications.gc.ca

Environmental Fate and Degradation Dynamics of Mcpb-sodium

Persistence and Mobility within Environmental Compartments

The persistence and mobility of a pesticide determine its potential to impact non-target areas and organisms. MCPB-sodium is generally considered to be non-persistent in the environment. nih.govepa.gov

This compound's persistence in soil is relatively low. epa.gov Microbial action is the primary driver of its degradation. nufarm.com The rate of this breakdown is influenced by factors such as climate, soil type, organic matter content, and moisture. nufarm.comcanada.ca

Table 1: Soil Half-Life of MCPB

| Condition | Half-Life (Days) | Source |

|---|---|---|

| General Soil | 4-6 | who.int |

| Acclimated Soil | <1 | who.int |

| Various Soils | <7 | nih.gov |

| Aerobic Soil (DT50) | 8 | publications.gc.ca |

| Anaerobic Soil | 11 | regulations.gov |

In aquatic environments, this compound is expected to dissipate primarily through biodegradation. nih.gov Since it exists mainly as an anion in water, volatilization from water surfaces is not a significant fate process. nih.gov While stable to hydrolysis, MCPB can undergo photolysis in water under optimal light conditions, with half-lives of approximately 2 to 3 days. epa.gov The dissipation half-life in water is reported to be between 4 and 9 days. regulations.gov

Soil Degradation and Half-Life Determination

Leaching and Runoff Potential from Agricultural Applications

This compound's chemical properties, including its acidic nature and relatively low sorption to soil, suggest a potential for leaching and runoff. epa.govgreenbook.net Its high water solubility further contributes to its mobility in soil, indicating a likelihood of reaching surface water through runoff. publications.gc.ca The Groundwater Ubiquity Score (GUS) for MCPB, calculated to be 1.92, classifies it as a moderate leacher, suggesting a potential to contaminate groundwater. publications.gc.ca This is particularly true in permeable soils like sand, loamy sand, and sandy loam, especially where the water table is shallow. ipco.ca

Biotransformation and Metabolite Formation in the Environment

In the environment, MCPB undergoes biotransformation, leading to the formation of several metabolites.

The primary and most significant metabolite of MCPB is MCPA (2-methyl-4-chlorophenoxyacetic acid). who.intregulations.gov MCPB is converted to MCPA in the soil. who.int Other identified metabolites include 4-chloro-2-methylphenol, 4-CC, HMCPA, and the CHPA-hexose conjugate. who.intregulations.govepa.gov The formation of a CHPA-hexose conjugate suggests a pathway involving conjugation with sugars, a common detoxification process in plants and potentially other organisms. epa.govwaterquality.gov.au

MCPA, the major metabolite of MCPB, is more persistent in the environment than its parent compound. regulations.gov While MCPB has a relatively short half-life, MCPA's half-life in soil can range from less than 7 to 41 days, with an average of about 2 to 3 weeks. nih.gov Like MCPB, MCPA's degradation is faster in soils that have been previously exposed to it. nih.gov

The environmental fate characteristics of MCPA and the CHPA-hexose conjugate are considered similar to those of MCPB. epa.govepa.gov However, the persistence of minor degradates like 4-CC and HMCPA is not well-defined due to their low observed concentrations and short observation periods in studies. regulations.gov The CHPA-hexose conjugate itself is not persistent and its concentration decreases after reaching a maximum. regulations.gov The US Environmental Protection Agency (EPA) has considered MCPB and its metabolites, MCPA and CHPA-hexose conjugate, as total toxic residues with a combined half-life of 26 days for risk assessment purposes. epa.govepa.gov

Identification and Characterization of Key Environmental Metabolites (e.g., MCPA, CHPA-hexose conjugate)

Volatility Assessment in Environmental Systems

The volatility of a pesticide is a critical factor in determining its environmental distribution. Volatile compounds can readily move from soil and water surfaces into the atmosphere, leading to long-range transport and potential deposition in non-target areas. In the case of this compound and its acid form, MCPB, multiple environmental assessments have concluded that it is not a volatile compound. greenbook.netepa.govepa.govepa.gov This low volatility indicates that the atmospheric transport of this compound following application is not a significant environmental fate pathway.

Research findings consistently classify MCPB sodium salt as non-volatile. nufarm.com This characteristic is attributed to its physicochemical properties as a salt and the properties of its parent acid, MCPB. epa.govepa.gov The U.S. Environmental Protection Agency (EPA) has noted in its assessments that MCPB is not volatile. epa.govepa.gov This assessment is supported by various material safety data sheets and environmental fate summaries which state that volatilization is not a major dissipation route for this herbicide. greenbook.netnufarm.com

Table 1: Volatility Data for this compound

| Parameter | Finding | Source(s) |

|---|---|---|

| Volatility | Not Volatile | greenbook.net, epa.gov, epa.gov, nufarm.com, epa.gov |

| Vapour Pressure | Not Available | nufarm.com |

| Environmental Significance | Atmospheric transport is not a significant dissipation pathway. | epa.gov, epa.gov |

Bioconcentration Potential in Ecological Systems

Bioconcentration refers to the process by which a chemical substance is absorbed by an aquatic organism from the surrounding water, leading to a concentration of the chemical in the organism's tissues that is greater than in the water. The potential for a substance to bioconcentrate is a key consideration in its environmental risk assessment. For this compound, the available data indicate that it is not likely to bioconcentrate in aquatic organisms. greenbook.netepa.govepa.govepa.gov

The bioconcentration potential is often predicted using the octanol-water partition coefficient (Log P or Log Kow) and measured using the bioconcentration factor (BCF). A low Log P value generally corresponds to a low potential for bioconcentration. For MCPB, the Log P has been reported as 2.78 and >2.37 at pH 5. nufarm.com An estimated BCF of 21 has also been reported, which suggests the potential for bioconcentration in aquatic organisms is low. npdc.govt.nz Based on these properties, regulatory agencies and scientific bodies have concluded that MCPB does not pose a significant risk of bioaccumulation in the food chain. epa.govnih.gov

Table 2: Bioconcentration Data for MCPB

| Parameter | Value | Interpretation | Source(s) |

|---|---|---|---|

| Bioconcentration Factor (BCF) | 21 (estimated) | Low potential for bioconcentration | npdc.govt.nz |

| Log P (Octanol-Water Partition Coefficient) | 2.78 | Low bioconcentration potential | nufarm.com |

| Log P (at pH 5) | >2.37 | Low bioconcentration potential | nufarm.com |

Plant Metabolism and Detoxification Pathways of Mcpb-sodium

Absorption and Translocation Within Target and Non-Target Flora

MCPB-sodium, a selective, systemic herbicide, is absorbed by both the leaves and roots of plants. herts.ac.uk Its primary mode of entry is through the foliage, but root uptake can also occur, particularly for the more polar salt forms. slideshare.net Once absorbed, this compound is translocated throughout the plant, primarily via the symplastic pathway, which includes the phloem. slideshare.net This systemic movement allows the compound to reach various parts of the plant, including the actively growing regions where it exerts its herbicidal effects. fao.org

The efficiency of absorption and translocation can be influenced by the formulation of the herbicide. For instance, nonpolar ester forms tend to penetrate foliage more rapidly than the polar salt forms, while the salt forms are more readily absorbed by the roots. slideshare.net The movement of this compound within the plant is crucial for its effectiveness, as it needs to reach the meristematic tissues to interfere with cell division and growth. fao.org The translocation process is generally more efficient for compounds with intermediate polarity. rothamsted.ac.uk

In susceptible broadleaf plants, this compound is readily absorbed and moved throughout the plant. slideshare.netpublications.gc.ca However, in tolerant plants, such as certain clovers, while some leaf distortion may occur, the plants often recover, suggesting differences in metabolism or sequestration of the compound. tandfonline.com

In-Plant Biotransformation Processes

Once inside the plant, this compound undergoes several biotransformation processes that can either activate it into a more potent herbicidal form or detoxify it. These processes are key to its selective action.

The primary metabolic pathway for this compound in susceptible plants is beta-oxidation. fao.orgpublications.gc.ca This process involves the enzymatic removal of two-carbon units from the butyric acid side chain of the MCPB molecule. Through beta-oxidation, MCPB is converted into MCPA (4-chloro-2-methylphenoxyacetic acid). fao.orgpublications.gc.ca MCPA is a more potent auxin-type herbicide that disrupts normal plant growth, leading to the death of susceptible species. fao.orgregulations.gov

This conversion is a critical step in the herbicidal action of MCPB. Plant species that are susceptible to MCPB possess the necessary enzyme systems to efficiently carry out this beta-oxidation. Conversely, tolerant species, such as peas, may have a limited capacity for this conversion, which contributes to their resistance. publications.gc.caacs.org For example, in studies on peas, while some conversion to MCPA occurs, the parent MCPB remains the major component found in the mature pods and vines. publications.gc.ca In contrast, in susceptible weeds like cleavers (Galium aparine), the conversion to MCPA is more significant. publications.gc.ca

Table 1: Beta-Oxidation of MCPB to MCPA in Plants

| Plant Type | Beta-Oxidation Activity | Outcome |

|---|---|---|

| Susceptible Weeds | High | MCPB is converted to the more phytotoxic MCPA, leading to plant death. |

This table provides a simplified overview of the differential metabolism of MCPB in susceptible and tolerant plants.

Following the initial beta-oxidation to MCPA, further metabolic processes occur. Both MCPB and its primary metabolite, MCPA, can undergo oxidation of the phenyl methyl group, resulting in the formation of hydroxymethyl compounds. publications.gc.cafao.org For instance, MCPA can be oxidized to form hydroxymethyl-MCPA (HMCPA). who.int

These hydroxylated metabolites, along with the parent compounds, can then undergo conjugation reactions. fao.orgpublications.gc.ca Conjugation is a common detoxification mechanism in plants where xenobiotics are linked to endogenous molecules like sugars (e.g., glucose), amino acids, or polysaccharides. acs.orgeurl-pesticides.eu In the case of MCPB and MCPA, the formation of glucose conjugates is a notable pathway. publications.gc.cafao.org For example, in mature pea seeds, the glucose conjugate of hydroxy-MCPA has been identified as a significant metabolite. publications.gc.ca

These conjugation reactions generally increase the water solubility of the compounds, which can facilitate their transport and sequestration within the plant, effectively detoxifying them. acs.org

Table 2: Identified Metabolites of MCPB in Plants

| Original Compound | Metabolic Process | Resulting Metabolite | Further Reactions |

|---|---|---|---|

| MCPB | Beta-Oxidation | MCPA | Oxidation, Conjugation |

| MCPA | Oxidation | Hydroxymethyl-MCPA (HMCPA) | Conjugation |

This table details the key metabolites formed from MCPB within plant tissues.

A portion of the herbicide residues can become incorporated into the plant's natural biochemical matrix. This can occur through the formation of covalent bonds with macromolecules such as polysaccharides (like cellulose), proteins, and lignin. fao.orgacs.org These are often referred to as "bound" or "non-extractable" residues because they cannot be easily removed from the plant tissue using conventional extraction methods. acs.org This incorporation is considered a terminal detoxification step, as the herbicide is effectively removed from active metabolic pools. fao.org

Conjugation Reactions and Formation of Secondary Metabolites (e.g., Hydroxymethyl-MCPA, Glucose Conjugates)

Excretion and Sequestration Mechanisms within Plant Tissues

Plants utilize several mechanisms to excrete and sequester xenobiotics like this compound and its metabolites. Conjugated metabolites, due to their increased polarity, are often transported and stored in specific cellular compartments, primarily the vacuole. This process, known as compartmentalization, effectively isolates the potentially harmful substances from sensitive metabolic sites within the cell.

Sequestration can also occur in the cell wall, where residues become bound to components like lignin. fao.org The extent and nature of this sequestration can vary significantly between different plant species and even depend on factors like the plant's growth stage and environmental conditions. eurl-pesticides.eu While "excretion" in the animal sense (removal from the body) does not occur, this sequestration within tissues serves a similar purpose of detoxification and tolerance. eurl-pesticides.eu In some cases, there is evidence that some herbicides can be exuded from the roots into the surrounding soil, though this is less documented for MCPB.

Mechanisms and Management of Herbicide Resistance to Mcpb-sodium

Biochemical Basis of Resistance Development in Weeds

The biochemical pathways that lead to herbicide resistance in weeds are complex and varied. They can involve modifications at the herbicide's target site or processes that prevent the herbicide from reaching its target in a toxic form.

Non-Target Site Resistance Mechanisms: Enhanced Herbicide Metabolism (e.g., Cytochrome P450 Activity)

Non-target-site resistance (NTSR) is a primary mechanism through which weeds can withstand herbicide applications. croplife.org.aumdpi.com This form of resistance often involves enhanced metabolism of the herbicide into non-toxic compounds, a process frequently mediated by enzyme families such as cytochrome P450 monooxygenases (CYPs), glutathione S-transferases (GSTs), and others. nih.govmdpi.commdpi.comfrontiersin.org

Enhanced metabolism through the activity of cytochrome P450 enzymes is a well-documented mechanism of resistance to various herbicides. mdpi.comfrontiersin.orgfrontiersin.org These enzymes can detoxify herbicidal compounds through processes like hydroxylation. mdpi.com For instance, studies on other herbicides have shown that resistant weed biotypes can metabolize the chemical much more rapidly than susceptible biotypes, a process that can be reversed by the application of P450 inhibitors. frontiersin.org This suggests that the overexpression or altered activity of specific CYP genes is responsible for the resistance. mdpi.comnih.gov In some cases, multiple genes, including those encoding for cytochrome P450s and ABC transporters, are found to be highly expressed in resistant plants. mdpi.com

Key Enzymes Involved in Non-Target Site Herbicide Resistance

| Enzyme Family | Function in Herbicide Metabolism | Example Herbicides Metabolized |

|---|---|---|

| Cytochrome P450s (CYPs) | Oxidative degradation (e.g., hydroxylation, dealkylation) | Chlorotoluron, Mesotrione, Tribenuron-methyl |

| Glutathione S-Transferases (GSTs) | Conjugation with glutathione | Fenoxaprop-P-ethyl |

| UDP-glucosyltransferases (UGTs) | Conjugation with glucose | Various |

| ABC Transporters | Sequestration and transport of herbicides and their metabolites | Various |

Target Site Resistance Mechanisms: Enzyme Overproduction or Structural Alteration

Target-site resistance (TSR) occurs due to genetic modifications that alter the protein targeted by the herbicide, thereby reducing or eliminating the herbicide's binding affinity. researchgate.netcroplife.org.au This can happen through two primary changes: the overproduction of the target enzyme or structural alterations in the enzyme itself. mdpi.com

Mutations in the gene encoding the target protein are a common cause of TSR. researchgate.netnih.gov For synthetic auxin herbicides like MCPB, the target sites are complex, involving auxin receptor proteins (like AFB) and co-receptor proteins (Aux/IAA). nih.gov A mutation in the gene for an auxin response factor has been identified as a potential target-site modification conferring resistance to MCPA, a closely related phenoxy herbicide. researchgate.net Such mutations can disrupt the normal cascade of events that leads to the herbicidal effect. researchgate.net While less common for synthetic auxins, overproduction of the target enzyme, which would require a higher dose of the herbicide to achieve control, is another potential TSR mechanism. nih.gov

Reduced Herbicide Activation or Transport in Resistant Biotypes

For some herbicides, resistance can evolve through mechanisms that limit the amount of active ingredient reaching the target site. This can include reduced uptake of the herbicide through the leaf cuticle, or impaired translocation of the herbicide throughout the plant. mdpi.comwiserpub.com

MCPB itself is not the active herbicide; it is converted to the phytotoxic compound MCPA within susceptible plants through a process of β-oxidation. Therefore, a potential resistance mechanism could involve a reduced rate of this activation process in resistant weed biotypes.

Furthermore, studies on resistance to the related herbicide 2,4-D in wild radish have shown that a primary resistance mechanism is the restricted translocation of the herbicide out of the treated leaf. hracglobal.com This prevents the herbicide from reaching its sites of action in other parts of the plant. This reduced movement could be due to the loss of function of a transporter protein responsible for long-distance auxin transport. hracglobal.com Similarly, experiments with radiolabelled 2,4-D in nodding thistle indicated that resistance was not due to poor absorption but rather to a more rapid breakdown of the herbicide in resistant plants. massey.ac.nz

Genetic and Population Dynamics of Resistance Evolution

The evolution of herbicide resistance within a weed population is a dynamic process influenced by several genetic and ecological factors. The intensity of selection and the genetic makeup of the weed population are key determinants of how quickly resistance becomes widespread.

Selection Pressure and Frequency of Herbicide Application

The evolution of herbicide resistance is a direct consequence of intense selection pressure imposed by the repeated use of herbicides. researchgate.netcroplife.org.au When a herbicide is applied, susceptible individuals are killed, while naturally occurring resistant individuals survive, reproduce, and pass on their resistance traits. croplife.org.au The frequency of herbicide application is a major factor driving this selection; the more often a particular herbicide or mode of action is used, the faster resistance will develop. croplife.org.au

Research has shown that resistance to phenoxy herbicides like MCPA and 2,4-D developed in nodding thistle populations that had been sprayed annually for many years, whereas properties with less frequent spraying did not show resistance. massey.ac.nz This highlights the direct correlation between the frequency of use and the selection for resistance. The initial frequency of resistance genes within a weed population, though often low, is a critical starting point for the evolution of widespread resistance under continuous selection pressure. massey.ac.nz

Factors Influencing the Evolution of Herbicide Resistance

| Factor | Impact on Resistance Evolution | Example |

|---|---|---|

| Intensity of Selection | Higher kill rates from herbicides lead to more rapid selection for resistant individuals. massey.ac.nz | Using robust, labeled rates of herbicides consistently. croplife.org.au |

| Frequency of Use | Repeated application of the same herbicide or mode of action increases selection pressure. croplife.org.au | Annual application of phenoxy herbicides leading to resistance in nodding thistle. massey.ac.nz |

| Initial Frequency of Resistance Genes | Populations with a higher initial frequency of resistance alleles will develop resistance more quickly. massey.ac.nz | Resistance to some herbicide groups (e.g., Group 2) appears more rapidly due to higher initial gene frequency. croplife.org.au |

| Weed Biology | Species with high seed production and short seed bank life evolve resistance faster. croplife.org.au | Weeds with greater genetic diversity are at higher risk. croplife.org.au |

Inheritance Patterns of Resistance Traits in Weed Populations

The way resistance traits are inherited plays a significant role in how quickly they spread through a weed population. Resistance can be inherited as a dominant, incompletely dominant, or recessive trait, and can be controlled by a single gene (monogenic) or multiple genes (polygenic). researchgate.netmassey.ac.nz

For instance, resistance to 2,4-D in wild radish, which also confers cross-resistance to MCPA, has been shown to be a nuclear-inherited and incompletely dominant trait, segregating at a single major locus. hracglobal.com Nuclear inheritance means the resistance genes can be spread through pollen, facilitating the movement of resistance across a landscape. rbind.io In contrast, some metabolism-based resistances are conferred by multiple genes, making the inheritance patterns more complex. rbind.io The combination of different resistance mechanisms can occur through cross-pollination between individuals, leading to the accumulation of diverse resistance traits within a population and even within a single plant. nih.gov

Cross-Resistance Patterns with Structurally Related Herbicides (e.g., 2,4-D, MCPA)

Cross-resistance occurs when a weed population develops resistance to a particular herbicide and, as a result, also exhibits resistance to other herbicides with the same or a similar mode of action. In the case of MCPB-sodium, which is a synthetic auxin herbicide (Group 4), cross-resistance is a significant concern, particularly with other phenoxy herbicides like 2,4-D and MCPA. ipco.caherts.ac.uk

Research has documented instances of cross-resistance in various weed species. For example, a population of nodding thistle (Carduus nutans) in New Zealand that showed poor susceptibility to MCPA and 2,4-D was also found to be cross-resistant to MCPB. massey.ac.nz Similarly, MCPA-resistant giant buttercup (Ranunculus acris) has demonstrated cross-resistance to both 2,4-D and MCPB. tandfonline.comtandfonline.com This pattern suggests that the resistance mechanism in these weeds is effective against multiple phenoxy herbicides. tandfonline.com

However, the patterns of cross-resistance are not always uniform across all synthetic auxin herbicides. For instance, the aforementioned nodding thistle population did not show significant decreases in susceptibility to mecoprop, clopyralid, picloram, or dicamba, indicating that the resistance mechanism was specific to the phenoxy-carboxylic acid subgroup. massey.ac.nz In contrast, a population of green pigweed (Amaranthus powellii) in Ontario, Canada, that was resistant to a mixture of MCPA/MCPB, also showed resistance to aminocyclopyrachlor, dichlorprop-p, and mecoprop, but remained susceptible to 2,4-D. bioone.org

These variations in cross-resistance highlight the complexity of resistance mechanisms, which can include target-site mutations or non-target-site mechanisms like enhanced metabolism. ipco.canih.gov For instance, research on an MCPA-resistant Palmer amaranth (Amaranthus palmeri) population suggested that rapid metabolism of the herbicide was a key resistance mechanism. researchgate.net

Table 1: Documented Cross-Resistance Patterns in Weed Species Resistant to Phenoxy Herbicides

| Weed Species | Herbicide(s) with Confirmed Resistance | Herbicides with Cross-Resistance | Herbicides with No Cross-Resistance | Reference |

| Nodding thistle (Carduus nutans) | MCPA, 2,4-D | MCPB | Mecoprop, Clopyralid, Picloram, Dicamba | massey.ac.nz |

| Giant buttercup (Ranunculus acris) | MCPA | 2,4-D, MCPB | - | tandfonline.comtandfonline.com |

| Green pigweed (Amaranthus powellii) | MCPA/MCPB | Aminocyclopyrachlor, Dichlorprop-p, Mecoprop | 2,4-D | bioone.org |

Agronomic Strategies for Resistance Mitigation and Sustainable Weed Management

To combat the development and spread of this compound resistance, a multi-faceted approach grounded in integrated weed management (IWM) is essential. croplife.org.au These strategies aim to reduce the selection pressure exerted by any single herbicide.

The cornerstone of herbicide resistance management is the rotation of herbicides with different modes of action. croplife.org.auhracglobal.com Continuous use of this compound or other Group 4 herbicides in the same field selects for resistant weed biotypes. ipco.ca By rotating to herbicides from different groups, farmers can control weeds that may have developed resistance to synthetic auxins. ipco.ca

For example, if a field has been treated with Group 4 herbicides for several seasons, a grower might switch to a herbicide from Group 2 (ALS inhibitors), Group 5 (Photosystem II inhibitors), or another suitable group, depending on the crop and weed spectrum. croplife.org.au Tank-mixing herbicides with different modes of action that are both effective against the target weed can also be a valuable strategy. croplife.org.au

Table 2: Example of a Herbicide Rotation Plan to Mitigate this compound Resistance

| Year | Crop | Herbicide Mode of Action (Group) | Example Herbicides |

| 1 | Peas | Group 4 (Synthetic Auxins) | This compound |

| 2 | Wheat | Group 2 (ALS Inhibitors) | Sulfosulfuron, Metsulfuron |

| 3 | Canola | Group 9 (EPSP Synthase Inhibitors) | Glyphosate (in herbicide-tolerant varieties) |

| 4 | Barley | Group 6 (Photosystem II Inhibitors) | Bromoxynil |

Relying solely on herbicides is not a sustainable long-term strategy. gov.mb.ca Integrated Weed Management (IWM) combines various control methods to manage weed populations effectively and reduce the selection pressure for herbicide resistance. montana.edu

Key non-chemical methods that can be integrated into a weed management program include:

Cultural Practices:

Crop Rotation: Planting different crops in successive seasons can disrupt the life cycles of specific weeds and allow for the use of different weed control methods. hracglobal.commontana.edu For instance, including a forage crop in the rotation can significantly reduce weed populations. gov.mb.ca

Competitive Crop Varieties: Selecting crop varieties that are more competitive with weeds can reduce the reliance on herbicides. gov.mb.ca

Seeding Rates and Row Spacing: Optimizing seeding rates and using narrower row spacing can help the crop canopy to close faster, shading out and suppressing weeds.

Fertilizer Placement: Banding fertilizer near the crop row gives the crop a competitive advantage over weeds. gov.mb.ca

Mechanical and Physical Methods:

Tillage: Cultivation can be used to control weeds before planting or between crop rows. canada.ca

Manual Removal: Hand-weeding or hoeing can be effective for controlling escaped weeds or small infestations, preventing them from setting seed. gov.mb.ca

Biological Control:

While less common for broadacre weed control, biological control agents can be effective in some situations.

Scouting and Monitoring:

Regularly scouting fields helps in the early detection of resistant weed patches, allowing for targeted management before they spread. canada.ca

By implementing a comprehensive IWM program that includes the rotation of herbicide modes of action and the incorporation of non-chemical control methods, growers can mitigate the risk of this compound resistance and ensure the long-term sustainability of their weed management practices. croplife.org.aumontana.edu

Analytical Methodologies for Environmental and Biological Monitoring of Mcpb-sodium

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone of MCPB analysis, allowing for the separation of the target analyte from complex sample matrices. Both gas and liquid chromatography are utilized, each offering distinct advantages depending on the specific requirements of the analysis.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications for MCPB and Degradates

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of MCPB. However, due to the low volatility of the acidic form of MCPB, a derivatization step is typically required to convert it into a more volatile ester form, such as a methyl ester, prior to GC analysis. This process involves reacting the sample extract with a derivatizing agent. Once derivatized, the compound can be effectively separated on a GC column and subsequently detected with high selectivity and sensitivity by a mass spectrometer.

GC-MS provides excellent specificity, allowing for the unambiguous identification of MCPB and its degradation products based on their unique mass spectra. The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and is particularly useful for analyzing complex environmental samples where matrix interferences can be a significant challenge. thermofisher.com For instance, a study developed a GC-MS method for the determination of several acidic herbicides, including MCPB, in water samples after in-situ derivatization and single drop microextraction. researchgate.net This method demonstrated good sensitivity and recoveries for the targeted analytes. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV, DAD, MS)

High-performance liquid chromatography (HPLC) is a widely used and versatile technique for the analysis of MCPB, as it can directly analyze the compound in its acidic form without the need for derivatization. lgcstandards.com This simplifies the sample preparation process and reduces the potential for analytical errors.

Various detection modes can be coupled with HPLC for the analysis of MCPB:

UV/Vis and Diode Array Detection (DAD): Ultraviolet (UV) detectors are commonly used for the quantification of MCPB, as the molecule contains a chromophore that absorbs UV light. scioninstruments.com A Diode Array Detector (DAD) offers the advantage of acquiring the entire UV-Vis spectrum of the eluting compounds, providing not only quantitative data but also qualitative information that can aid in peak identification and purity assessment. aurora-universities.eumeasurlabs.comscioninstruments.com HPLC-DAD methods have been successfully applied for the determination of MCPB in various matrices. lgcstandards.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) or tandem mass spectrometer (LC-MS/MS) provides the highest level of sensitivity and selectivity for MCPB analysis. bac-lac.gc.ca This is particularly important for detecting trace levels of the herbicide in environmental and biological samples. LC-MS/MS methods can differentiate MCPB from its metabolites and other co-eluting compounds with high confidence. A study on phenoxyacid herbicides, including MCPB, in surface water utilized LC-ESI-MS/MS to achieve low limits of detection, in the range of 1 to 20 ng/L. bac-lac.gc.ca

A comparative overview of HPLC detection methods is presented below:

| Detector | Principle | Advantages | Common Applications |

|---|---|---|---|

| UV/Vis | Measures the absorption of a specific wavelength of UV-Vis light by the analyte. scioninstruments.com | Robust, relatively low cost, suitable for routine analysis. | Quantification of known compounds with strong chromophores. |

| DAD | Acquires a full UV-Vis spectrum simultaneously, providing 3D data (absorbance, wavelength, time). measurlabs.com | Provides spectral information for peak identification and purity analysis, more versatile than a standard UV detector. scioninstruments.com | Method development, analysis of complex mixtures, impurity profiling. measurlabs.com |

| MS | Ionizes the analyte and separates the ions based on their mass-to-charge ratio. | High sensitivity and selectivity, provides molecular weight and structural information. | Trace-level analysis, identification of unknown compounds, confirmation of results. |

| MS/MS | Involves multiple stages of mass analysis for enhanced selectivity and structural elucidation. bac-lac.gc.ca | Very high selectivity, reduces matrix interference, provides fragmentation patterns for structural confirmation. | Analysis of complex matrices like soil and biological fluids, determination of metabolites. bac-lac.gc.ca |

Mixed-Mode Column Chromatography for Complex Environmental and Biological Matrices

For the analysis of MCPB in complex matrices such as soil, food products, and biological fluids, traditional single-mode chromatography columns like C18 may not provide adequate separation from interfering compounds. elementlabsolutions.com In these cases, mixed-mode chromatography offers a superior solution. elementlabsolutions.comnih.gov These columns possess stationary phases with multiple interaction functionalities, such as reversed-phase and ion-exchange, allowing for enhanced selectivity and retention of a wider range of compounds. elementlabsolutions.com

For example, a mixed-mode HPLC column combining reversed-phase and anion-exclusion mechanisms has been successfully used for the analysis of MCPB. helixchrom.comhelixchrom.com This approach allows for the effective separation of the acidic MCPB from other matrix components, leading to more accurate and reliable quantification. helixchrom.comhelixchrom.com The retention time can be controlled by adjusting the mobile phase composition, including the organic solvent content and the pH and concentration of the buffer. helixchrom.comhelixchrom.com This flexibility makes mixed-mode chromatography a powerful tool for developing robust analytical methods for challenging samples. elementlabsolutions.com

Sample Preparation and Extraction Protocols

Effective sample preparation is a crucial step in the analytical workflow for MCPB, as it serves to isolate the analyte from the sample matrix and concentrate it to a level suitable for detection. The choice of extraction and cleanup techniques depends on the nature of the sample (e.g., water, soil, sediment) and the analytical method being employed.

Solid-Phase Extraction (SPE) Techniques (e.g., C18, Graphitized Carbon) for Sample Enrichment

Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and cleanup of MCPB from liquid samples, particularly water. nih.govwikipedia.org It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent.

Commonly used SPE sorbents for MCPB extraction include:

C18 (Octadecylsilane): This is a reversed-phase sorbent that effectively retains non-polar to moderately polar compounds like MCPB from aqueous matrices. nih.govthermofisher.cn The hydrophobic C18 chains interact with the non-polar parts of the MCPB molecule. Many analytical methods for MCPB in water utilize C18 SPE cartridges for sample enrichment. nih.govlilab-ecust.cn

Graphitized Carbon Black (GCB): GCB is a non-porous sorbent that offers strong retention for a wide range of organic compounds, including polar ones. phenomenex.com It is particularly effective in removing pigments and other interferences from sample extracts. phenomenex.com Carbograph, a type of graphitized carbon, has been used for the on-line SPE of herbicides, including MCPB, from soil extracts. nih.gov The unique surface characteristics of graphitized carbons allow for various interactions, including hydrophobic and ion-exchange, making them suitable for multi-residue extractions. nih.gov

The selection of the appropriate SPE sorbent and elution solvent is critical for achieving high recovery and a clean extract.

| SPE Sorbent | Primary Interaction Mechanism | Target Analytes | Common Applications for MCPB Analysis |

| C18 | Reversed-phase (hydrophobic) | Non-polar to moderately polar organic compounds. | Extraction of MCPB from water samples. nih.govthermofisher.cn |

| Graphitized Carbon | Reversed-phase, ion-exchange, and other surface interactions. nih.gov | Wide range of organic compounds, including polar analytes and pigments. phenomenex.com | Multi-residue extraction, cleanup of complex extracts like soil and food. nih.govnih.gov |

| Mixed-Mode | Combines multiple interaction mechanisms (e.g., reversed-phase and ion-exchange). | Broad range of analytes with diverse polarities and charges. | Analysis of MCPB in complex matrices requiring high selectivity. |

Multi-Residue Analysis in Environmental Samples (e.g., Sediment, Water, Soil)

In environmental monitoring, it is often necessary to analyze for multiple pesticide residues simultaneously. Multi-residue methods (MRMs) are designed to extract and quantify a wide range of pesticides, including MCPB, from a single sample. This approach is more efficient and cost-effective than analyzing for each compound individually.

Developing a robust MRM for environmental samples like soil, water, and sediment presents several challenges due to the complexity of these matrices and the diverse chemical properties of the target analytes. nih.gov Sample preparation for MRMs often involves techniques like microwave-assisted solvent extraction (MASE) or subcritical water extraction, followed by a cleanup step using SPE. nih.govnih.govresearchgate.net For instance, a multi-residue method for phenoxyalkanoic acid herbicides in soil used MASE followed by on-line SPE-HPLC-DAD. nih.govresearchgate.net This method achieved good recoveries for the target analytes in different soil types. nih.govresearchgate.net

Another approach for soil analysis involves hydrolysis with sodium hydroxide to release bound residues, followed by acidification and extraction. epa.gov The final determination is often carried out using LC-MS/MS, which provides the necessary selectivity and sensitivity for complex matrices. epa.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis in food, has also been adapted for environmental samples and can be used for the extraction of a broad range of pesticides, including some acidic herbicides. hpst.cz

The development and validation of these multi-residue methods are essential for comprehensive environmental monitoring and risk assessment of pesticides like MCPB. epa.gov

Analysis in Plant Tissues and Agricultural Products

The analysis of MCPB-sodium and its metabolites in plant tissues and agricultural products is crucial for monitoring residue levels and ensuring food safety. Various analytical methods have been developed and validated for this purpose, primarily focusing on crops where MCPB is applied, such as peas. nih.govepa.gov

A common approach involves an initial extraction from the plant matrix, which may be followed by a hydrolysis step. This is particularly important because MCPB can form conjugates with plant components. Alkaline hydrolysis is often employed to release the free acid form of MCPB from these conjugates, ensuring a more accurate quantification of the total residue. For instance, a method developed for acidic pesticides, including MCPB, in cereals and oilseeds utilizes an alkaline hydrolysis step (30 minutes at 40°C) followed by a Quick Easy Cheap Effective Rugged Safe (QuEChERS) extraction. nih.gov Another method for analyzing residues in peas involves macerating the sample in water and then refluxing with sodium hydroxide (NaOH) to extract both free and bound residues. publications.gc.ca

Following extraction and hydrolysis, a cleanup step is typically necessary to remove interfering substances from the complex plant matrix. This can be achieved through solvent partitioning and various forms of chromatography, such as ion exchange or column chromatography. publications.gc.ca

The final determination of MCPB concentration is commonly performed using gas chromatography (GC) or liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for identifying and quantifying MCPB residues. eurl-pesticides.eu For GC analysis, a derivatization step, such as methylation, is often required to make the acidic herbicide more volatile. publications.gc.cafao.org

In a study on the metabolism of MCPB in peas, radio-labeled MCPB ([14C]-MCPB) was used to trace its presence in different parts of the plant, including mature pods and seeds. fao.org This type of study is vital for understanding the distribution and metabolic fate of the herbicide within the plant.

Method Validation and Performance Characteristics (e.g., Practical Detection Limits, Recoveries)

The validation of analytical methods is essential to ensure their reliability and accuracy for monitoring this compound residues. Key performance characteristics that are evaluated include linearity, recovery, precision (repeatability and reproducibility), and the limit of quantification (LOQ).

A sensitive gas-liquid chromatography (GLC) method developed for the analysis of several acid herbicides, including MCPB, in sediment demonstrated good performance. nih.govechemi.com The practical detection limits for this method were reported to be in the range of 10-25 µg/kg (ppb). nih.govechemi.com

More recent methods have aimed for even lower detection limits. A validation study for 55 pesticides, including MCPB, in various cereals (wheat, rice, rye, and oat) was conducted using a QuEChERS extraction method followed by LC-MS/MS or GC-MS/MS. eurl-pesticides.eu However, MCPB did not meet the validation criteria at the tested levels in this particular study. eurl-pesticides.eu

In another study focused on the determination of acidic pesticides and their conjugates in cereals and oilseeds, a method based on alkaline hydrolysis and QuEChERS extraction was validated according to the SANTE/11312/2021 guideline. nih.gov The performance of this method is summarized in the table below.

Table 1: Method Validation Data for MCPB in Wheat and Linseed

| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD%) |

|---|---|---|---|

| Wheat | 2.5 - 38 | 89 - 98 | ≤ 13 |

| Linseed | 2.5 - 38 | 76 - 117 | ≤ 9 |

Data sourced from a study on the determination of acidic pesticides in cereals and oilseed matrices. nih.gov

The recovery values for MCPB in wheat were consistently between 89% and 98%, with an average RSD of 7%. In linseed, the recoveries ranged from 76% to 117%, with an average RSD of 5%. nih.gov These results fall within the generally accepted range of 70-120% for recovery, with RSD values ≤ 20%, indicating good accuracy and precision of the method. nih.goveurl-pesticides.eu

For enforcement purposes, an analytical method for MCPB, its metabolite MCPA, and another related compound in pea matrices was submitted to and reviewed by the U.S. Environmental Protection Agency (EPA) and deemed adequate. publications.gc.ca Similarly, Canada's Pest Management Regulatory Agency (PMRA) has requested the submission of an adapted analytical method with validation data for the quantification of MCPB. publications.gc.ca

The limit of quantification (LOQ) is another critical parameter. For a multi-residue method for MCPA, a metabolite of MCPB, the LOQ in most matrices was reported to be between 0.01 to 0.05 mg/kg. fao.org A study aiming to lower the LOQs for various pesticides successfully lowered the LOQ for many compounds from 0.005 mg/kg to 0.002 mg/kg. eurl-pesticides.eu

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 4-(4-chloro-2-methylphenoxy)butanoic acid | MCPB |

| 2-methyl-4-chlorophenoxyacetic acid | MCPA |

Ecological Impacts and Environmental Risk Assessment of Mcpb-sodium

Effects on Non-Target Flora in Agroecosystems

MCPB-sodium exhibits selectivity by primarily targeting broadleaf plants. publications.gc.ca Its mechanism of action involves disrupting normal plant growth processes, leading to phytotoxicity in susceptible species. ontosight.ai As a phenoxy herbicide, it is highly toxic to a wide range of terrestrial plants, including non-target trees, shrubs, and crops. publications.gc.ca Exposure to this compound can result in injury to desirable plants, particularly if spray drift occurs. nih.gov

Significant differences in sensitivity to this compound exist among various plant species and even within biotypes of the same species. tandfonline.com For instance, while MCPB is generally safe for established clovers, it can be injurious to young lucerne. bcpc.org

The development of herbicide resistance is a notable concern. tnau.ac.in Biotypes of certain weed species, such as nodding thistle (Carduus nutans), have evolved resistance to phenoxy herbicides, including MCPB. tandfonline.commassey.ac.nz Studies have shown that resistant nodding thistle populations may require significantly higher rates of MCPB for effective control compared to susceptible populations. tandfonline.commassey.ac.nz This resistance is often linked to an enhanced ability of the plant to metabolize the herbicide into non-toxic compounds. tandfonline.com The repeated use of herbicides with the same mode of action, like MCPB and 2,4-D, has been identified as a key factor in the selection and proliferation of resistant biotypes. massey.ac.nzipco.ca For example, research has documented cross-resistance in nodding thistle to MCPA, MCPB, and 2,4-D. massey.ac.nz

The table below illustrates the varying susceptibility of different plant species and the impact of resistance.

| Plant Species/Biotype | Susceptibility to MCPB | Key Findings |

| Broadleaf Weeds (general) | High | MCPB is a selective herbicide effective against many annual and perennial broadleaf weeds. nih.govepa.gov |

| Grass Species (general) | Low | Generally tolerant, allowing for selective weed control in grass crops and pastures. pnwhandbooks.org |

| Nodding Thistle (Carduus nutans) - Susceptible Biotype | High | Effectively controlled by standard application rates. |

| Nodding Thistle (Carduus nutans) - Resistant Biotype | Low | Requires significantly higher doses for control; resistance linked to enhanced metabolism of the herbicide. tandfonline.commassey.ac.nz |

| Clovers (Trifolium spp.) | Moderate | Generally tolerant, especially when established. bcpc.org |

| Lucerne (Medicago sativa) | High (seedling stage) | Can be injured by MCPB applications, particularly in early growth stages. bcpc.org |

Herbicide Selectivity and Phytotoxicological Responses in Broadleaf and Grass Species

Aquatic Ecosystem Impacts

The potential impact of this compound on aquatic ecosystems is a critical component of its environmental risk assessment. europa.eu Studies have shown that MCPB is slightly to moderately toxic to freshwater fish on an acute basis. epa.govepa.gov For freshwater invertebrates, it is considered slightly toxic on an acute basis. epa.govepa.gov

The U.S. Environmental Protection Agency (EPA) has established aquatic life benchmarks to assess the potential risks of pesticides. vermont.gov For MCPB sodium salt, the acute toxicity values vary depending on the species. ipmcenters.org No acute or chronic risks are predicted for freshwater fish and invertebrates at typical exposure levels. epa.gov

The table below summarizes acute toxicity data for this compound in various freshwater organisms.

| Organism | Test Type | Toxicity Value (LC50/EC50) | Toxicity Category | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour Acute | 7.5 mg a.i./L | Moderately Toxic | epa.gov |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour Acute | 16 mg a.i./L | Slightly Toxic | epa.gov |

| Daphnia magna | 48-hour Acute | 19 mg a.i./L | Slightly Toxic | epa.gov |

LC50 (Lethal Concentration 50): The concentration of a chemical in water that kills 50% of a test population of aquatic animals in a specified time period. EC50 (Effective Concentration 50): The concentration of a chemical in water that causes a specified effect in 50% of a test population of aquatic organisms. a.i. = active ingredient

Due to its acidic and anionic nature, along with its relatively low sorption to soil, MCPB has the potential to leach into groundwater and move into surface water through runoff. epa.govepa.gov While MCPB itself is not considered persistent in the environment, its mobility raises concerns about water contamination. epa.govepa.gov

The European Chemicals Agency (ECHA) has classified this compound as a substance that may cause long-lasting harmful effects to aquatic life, highlighting the need for careful management to prevent water contamination. ontosight.ai The risk to aquatic organisms is influenced by factors such as the application rate, the proximity of water bodies to treated fields, and environmental conditions that favor runoff. ipco.caepa.gov

Long-term exposure to MCPB could potentially pose risks to aquatic organisms. However, current assessments suggest that chronic risks to freshwater fish and invertebrates are not expected under typical use patterns. epa.gov The relatively short half-life of MCPB in water contributes to mitigating long-term exposure. publications.gc.ca Despite this, regulatory bodies emphasize the importance of protective measures, such as buffer zones around water bodies, to minimize the potential for contamination. nufarm.comipco.ca

Toxicity to Freshwater Fish and Invertebrates

Terrestrial Non-Target Organism Exposure and Responses (excluding human/mammalian toxicity)

The use of this compound in agriculture can lead to exposure of non-target terrestrial organisms, including birds, insects, and soil-dwelling invertebrates.

Birds: MCPB is classified as moderately toxic to birds based on acute oral studies. epa.gov However, on an acute dietary basis, it is considered practically non-toxic. epa.gov Potential acute risks have been identified for small birds that consume short grass in treated areas. epa.gov Chronic risks to birds are generally not anticipated. epa.gov

Insects: MCPB is not expected to adversely affect non-target insects, including bees and other beneficial insects. publications.gc.ca This is because its mode of action is specific to plants. publications.gc.ca Studies on the closely related herbicide MCPA also indicate low toxicity to honey bees. epa.gov

Soil Organisms: The impact of herbicides on soil microorganisms and invertebrates like earthworms is an area of ongoing research. nih.govmdpi.com Heavy or repeated application of pesticides can potentially lead to declines in beneficial soil microbial populations. nih.gov Earthworms play a crucial role in soil health by influencing organic matter decomposition, nutrient cycling, and soil structure. mdpi.comresearchgate.netwur.nl While some studies suggest that earthworms can mitigate the negative effects of certain pesticides on soil microbial activity, the specific long-term impacts of MCPB on earthworm populations and the broader soil ecosystem require further investigation. nih.gov

The table below provides a summary of the risk assessment for various non-target terrestrial organisms.

| Organism Group | Risk Assessment Finding | Key Considerations |

| Birds | Potential acute risk to small birds feeding on short grass. No significant chronic risk predicted. epa.gov | Exposure is dependent on feeding habits and proximity to treated areas. |

| Terrestrial Invertebrates (including bees) | Low risk expected. publications.gc.ca | MCPB's plant-specific mode of action minimizes direct toxicity. |

| Soil Microorganisms | Potential for negative impacts with heavy or repeated use. nih.gov | Effects on microbial communities can influence soil fertility. |

| Earthworms | Further research needed on specific long-term impacts. | Earthworms can be affected by agricultural practices, including pesticide use. mdpi.com |

Avian Species Exposure Pathways and Responses

Avian species can be exposed to this compound through several pathways in an agricultural setting. The primary routes of exposure include the direct ingestion of the herbicide through contaminated food sources and drinking water. Birds may consume treated vegetation, seeds, or insects that have come into contact with the spray. epa.govepa.gov Dermal absorption and inhalation of spray drift are also potential, though generally less significant, exposure pathways.

The toxicity of this compound to avian species varies depending on the type of exposure. It is classified as moderately toxic to birds on an acute oral basis, which involves a single dose administered by gavage. epa.govucanr.edu However, it is considered practically non-toxic on an acute dietary basis, where the substance is mixed into the feed and consumed over a short period. epa.govucanr.edu This difference suggests a lower risk from consuming contaminated food found in the environment compared to a single, direct ingestion event. wyoextension.org

Research findings indicate potential acute risks for small birds that forage on short grass in treated areas. ncsu.edu Risk assessments have shown that for small birds (20g) that are fructivores or insectivores feeding directly on a treated field, the acute oral level of concern can be exceeded. canada.ca However, for most other avian risk scenarios, including for medium and large birds and all chronic exposure scenarios, the risks are considered to be below the level of concern. ncsu.educanada.ca

Sublethal effects observed in avian toxicity studies have included reduced numbers of offspring survivors. exactoinc.com For instance, studies on the related compound MCPA, which MCPB can transform into within a bird's gut, showed a reduction in the number of 14-day old offspring in mallards. exactoinc.com

Interactive Table: Avian Acute Toxicity of this compound

| Species | Test Type | Endpoint | Value | Toxicity Classification | Source |

| Colinus virginianus (Bobwhite quail) | 14-Day Acute Oral | LD₅₀ | 282 mg/kg bw | Moderately Toxic | canada.ca |

| Colinus virginianus (Bobwhite quail) | 14-Day Acute Oral | LD₅₀ | 257 mg ae/L | Moderately Toxic | exactoinc.com |

| Colinus virginianus (Bobwhite quail) | 8-Day Acute Dietary | LC₅₀ | >4,550 mg ae/kg diet | Practically Non-toxic | exactoinc.com |

Use the search bar to filter the table by Species, Test Type, or Toxicity Classification.

Invertebrate Interactions and Ecosystem Function

Invertebrates, both terrestrial and aquatic, are crucial to ecosystem function through their roles in pollination, decomposition, nutrient cycling, and as a food source for other wildlife. The application of this compound in agriculture can lead to interactions with these non-target organisms.

For terrestrial invertebrates, this compound is considered to be of moderate acute toxicity to earthworms. herts.ac.uk A 14-day study on Eisenia foetida determined a median lethal concentration (LC₅₀) of 325 mg/kg of dry soil. grosafe.co.nz Earthworms can be exposed through direct contact with treated soil and ingestion of contaminated organic matter. Given their role as "ecosystem engineers," significant reductions in earthworm populations could adversely affect soil structure, fertility, and decomposition rates. epa.gov For other terrestrial invertebrates like honey bees, this compound is considered not toxic. grosafe.co.nz

In aquatic ecosystems, this compound is classified as slightly toxic to freshwater invertebrates on an acute basis. epa.govucanr.edu Studies on Daphnia magna, a key species in freshwater food webs, have established a 48-hour EC₅₀ (the concentration causing an effect in 50% of the population) of 50.2 mg ae/L. nih.gov Chronic toxicity studies over a 21-day life cycle for daphnids showed a No-Observed-Adverse-Effect Concentration (NOAEC) of 2.51 mg ae/L, based on decreases in survival and live offspring. nih.gov For estuarine and marine invertebrates, data also indicates slight toxicity. nih.gov A 96-hour study on the Eastern oyster (Crassostrea virginica) shell deposition resulted in an EC₅₀ of 63 µg ae/L. nih.gov

Interactive Table: Invertebrate Ecotoxicity of this compound

| Species | Environment | Test Duration | Endpoint | Value | Toxicity Classification | Source |

| Eisenia foetida (Earthworm) | Terrestrial | 14 Days | LC₅₀ | 325 mg/kg soil | Moderately Toxic | grosafe.co.nz |

| Daphnia magna (Water flea) | Freshwater | 48 Hours | EC₅₀ | 50.2 mg ae/L | Slightly Toxic | nih.gov |

| Crassostrea virginica (Eastern oyster) | Marine/Estuarine | 96 Hours | EC₅₀ | 63 µg ae/L | Slightly Toxic | nih.gov |

| Honey Bee (Apis mellifera) | Terrestrial | - | LD₅₀ (contact) | >200 µ g/bee | Not Toxic | grosafe.co.nz |

Use the search bar to filter the table by Species, Environment, or Toxicity Classification.

Environmental Risk Mitigation Strategies in Agricultural Contexts (focused on ecological protection)

To minimize the ecological risks associated with this compound, several mitigation strategies can be implemented in agricultural settings. These strategies focus on reducing off-target movement of the herbicide through spray drift and surface runoff.

Reducing Spray Drift:

Spray drift can expose non-target organisms and habitats to the herbicide. Key mitigation measures include:

Nozzle Selection: Using low-drift nozzles, such as air-induction or venturi nozzles, can significantly reduce the formation of small, drift-prone droplets. montana.educrodaagriculture.com These nozzles produce larger, heavier droplets that are less likely to be carried by wind. montana.edu

Droplet Size: Applying the herbicide using a medium or coarser spray droplet size is a required mitigation measure to minimize drift potential. epa.gov

Boom Height: The spray boom should be kept at the minimum practical height above the target crop to reduce the time droplets are exposed to wind. nsw.gov.au

Drift Reduction Adjuvants (DRAs): These agents can be added to the spray tank to increase the viscosity of the spray solution, which helps in producing larger droplets and reducing the number of fine particles susceptible to drift. exactoinc.com

Spray Buffers: Establishing no-spray buffer zones between the treated area and sensitive downwind habitats is a critical practice. ncsu.edu The size of the buffer depends on the product and application method. ncsu.edu

Reducing Surface Runoff:

This compound's chemical properties indicate a potential for movement via runoff, which can contaminate surface water bodies. epa.govucanr.edu Mitigation strategies include:

Vegetative Filter Strips (VFS): These are permanently vegetated areas of land situated between a field and a downslope body of water. ncsu.educanada.ca A VFS slows runoff, allowing sediment and dissolved pesticides to be filtered out. canada.ca A filter strip of at least 10 meters wide is considered effective for reducing pesticide levels in runoff. canada.ca The vegetation should be composed of hardy, deep-rooted, perennial grasses. canada.ca

Conservation Tillage: Practices that leave at least 30% of crop residue on the soil surface, such as no-till or mulch-till, can reduce water runoff and soil erosion, thereby decreasing the amount of herbicide leaving the field. unl.edu

Application Timing: Avoid applying this compound when heavy rain is forecasted, as this can lead to significant runoff. chemicalbook.com

Soil Incorporation: For some herbicides, mechanical incorporation into the soil can make them less vulnerable to being lost in surface runoff. arpinfo.commda.state.mn.us

By implementing these strategies, the potential for this compound to impact non-target avian and invertebrate species and the broader ecosystem can be significantly reduced. wyoextension.org

Q & A

Basic Research Questions

Q. How to determine optimal concentrations of MCPB-sodium for plant physiology studies?

- Methodological Answer : Conduct dose-response experiments using a gradient of this compound concentrations (e.g., 0.1–100 µM) to assess effects on target weeds and non-target plants. Measure parameters like chlorophyll content, root elongation, and biomass accumulation. Use nonlinear regression models to calculate EC₅₀ values for herbicidal efficacy and LD₅₀ for phytotoxicity . Validate results with triplicate trials and include negative controls (e.g., untreated plants) to account for environmental variability .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

- Methodological Answer : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For non-linear relationships, use logistic regression or probit analysis. Ensure adequate sample size by performing power analysis (α = 0.05, power = 0.8) based on preliminary data . Report confidence intervals and effect sizes to enhance reproducibility .

Q. How to design experiments isolating this compound’s mode of action from formulation additives?